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SOUTH SAN FRANCISCO, CA — December 19, 2025 — In the landscape of precision oncology,
the selective YES1 kinase inhibitor, CH6953755, has emerged as a promising therapeutic
agent for cancers harboring specific genetic alterations. This guide provides a comprehensive
comparison of biomarkers for predicting response to CH6953755 treatment, with a focus on its
performance against other SRC family kinase inhibitors. This document is intended for
researchers, scientists, and drug development professionals to facilitate informed decisions in
both preclinical and clinical research.

CH6953755 is a potent and selective inhibitor of YES1, a non-receptor tyrosine kinase
belonging to the SRC family.[1] Its primary mechanism of action involves the inhibition of YES1
autophosphorylation at tyrosine 426 (Tyr426), a critical step for its kinase activity.[1][2] This
targeted inhibition has demonstrated significant antitumor effects in preclinical models of
cancers with YES1 gene amplification.[3][4]

The Central Biomarker: YES1 Gene Amplification

The most robust and well-documented biomarker for predicting a favorable response to
CH6953755 is the amplification of the YES1 gene.[3][5] Cancer cells with an increased copy
number of the YES1 gene exhibit heightened sensitivity to CH6953755.[3]

Prevalence of YES1 Amplification Across Cancer Types
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YES1 gene amplification has been identified in a variety of solid tumors, making it a relevant
biomarker across multiple cancer types. The prevalence of YES1 amplification varies among
different malignancies.

Cancer Type Prevalence of YES1 Amplification
Esophageal Cancer 2-6%(6]

Lung Cancer 2-6%(6]

Head and Neck Cancer 2-6%][6]

Bladder Cancer 2-6%(6]

Uterine Cancer 2-6%(6]

Small Cell Lung Cancer 26% (gain/amplification)[7]

Comparative Efficacy of CH6953755 and Other SRC
Family Inhibitors

To contextualize the therapeutic potential of CH6953755, a comparison with other multi-
targeted SRC family kinase inhibitors such as dasatinib, saracatinib, and bosutinib is crucial.
While these inhibitors also target YES1, CH6953755 demonstrates greater selectivity for YES1.

[3]L8]

The table below summarizes the half-maximal inhibitory concentration (IC50) values, indicating
the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values denote
higher potency.
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L IC50 (YES1- IC50 (Non-
Inhibitor Target(s) o . . .
amplified cell lines) amplified cell lines)
Potent (nM range)[3] Less Potent (UM
CH6953755 YES1[1]

[7] range)[3]

SRC family kinases,

o Potent (nM range)[3] Less Potent (UM
Dasatinib BCR-ABL, c-KIT,

7 range)[7
PDGFR, EPHA2[9] 7l ge)l’]
o SRC family kinases, Moderate (nM to uM Data not readily
Saracatinib ]
ABL[10] range)[10] available
o SRC family kinases, Data not readily Data not readily
Bosutinib ) )
ABL[11] available available

YES1-amplified cancer cell lines show significantly higher sensitivity to CH6953755 compared
to non-amplified lines.[3] Dasatinib also exhibits preferential activity in YES1-amplified contexts,
though it is a broader spectrum inhibitor.[3]

Downstream Signaling and Additional Biomarkers

The antitumor activity of CH6953755 is mediated through the disruption of the YES1 signaling
cascade. A key downstream effector of YES1 is the transcriptional co-activator Yes-associated
protein 1 (YAP1).[2][4] YES1-mediated phosphorylation of YAP1 promotes its translocation into
the nucleus, where it drives the expression of genes involved in cell proliferation and survival.
[2][9] CH6953755 treatment leads to a reduction in nuclear YAP1, thereby inhibiting tumor
growth.[2]

This understanding of the signaling pathway provides additional potential biomarkers:

e Phospho-YESL1 (Tyr426): Elevated levels of YES1 phosphorylated at Tyr426 indicate active
YESL1 signaling and may serve as a pharmacodynamic biomarker to confirm target
engagement by CH6953755.[1]

e Nuclear YAPL1: The localization of YAP1 to the nucleus is a downstream consequence of
YES1 activation. A high degree of nuclear YAP1 staining by immunohistochemistry (IHC)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.medchemexpress.com/ch6953755.html
https://aacrjournals.org/cancerres/article/79/22/5734/639908/YES1-Is-a-Targetable-Oncogene-in-Cancers-Harboring
https://aacrjournals.org/cancerres/article/82/12_Supplement/839/700522/Abstract-839-YES1-is-a-novel-druggable-oncogene-in
https://aacrjournals.org/cancerres/article/79/22/5734/639908/YES1-Is-a-Targetable-Oncogene-in-Cancers-Harboring
https://aacrjournals.org/mct/article/21/9/1371/708802/YES1-A-Novel-Therapeutic-Target-and-Biomarker-in
https://aacrjournals.org/cancerres/article/79/22/5734/639908/YES1-Is-a-Targetable-Oncogene-in-Cancers-Harboring
https://aacrjournals.org/cancerres/article/82/12_Supplement/839/700522/Abstract-839-YES1-is-a-novel-druggable-oncogene-in
https://aacrjournals.org/cancerres/article/82/12_Supplement/839/700522/Abstract-839-YES1-is-a-novel-druggable-oncogene-in
https://www.researchgate.net/figure/nhibition-of-Yes1-kinase-in-a-biochemical-assay-for-saracatinib-A-IC-50-62-nM_fig1_240308549
https://www.researchgate.net/figure/nhibition-of-Yes1-kinase-in-a-biochemical-assay-for-saracatinib-A-IC-50-62-nM_fig1_240308549
https://pmc.ncbi.nlm.nih.gov/articles/PMC9384924/
https://www.benchchem.com/product/b2695209?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/79/22/5734/639908/YES1-Is-a-Targetable-Oncogene-in-Cancers-Harboring
https://aacrjournals.org/cancerres/article/79/22/5734/639908/YES1-Is-a-Targetable-Oncogene-in-Cancers-Harboring
https://www.benchchem.com/product/b2695209?utm_src=pdf-body
https://www.cancer-research-network.com/2020/01/02/ch6953755-is-an-orally-active-and-selective-yes1-kinase-inhibitor/
https://pubmed.ncbi.nlm.nih.gov/31391186/
https://www.cancer-research-network.com/2020/01/02/ch6953755-is-an-orally-active-and-selective-yes1-kinase-inhibitor/
https://aacrjournals.org/mct/article/21/9/1371/708802/YES1-A-Novel-Therapeutic-Target-and-Biomarker-in
https://www.benchchem.com/product/b2695209?utm_src=pdf-body
https://www.cancer-research-network.com/2020/01/02/ch6953755-is-an-orally-active-and-selective-yes1-kinase-inhibitor/
https://www.benchchem.com/product/b2695209?utm_src=pdf-body
https://www.medchemexpress.com/ch6953755.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2695209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

could be an indicator of an active YES1-YAP1 axis and potential sensitivity to CH6953755.[2]
[12]

Experimental Protocols

Accurate and reproducible detection of these biomarkers is paramount for patient stratification
and monitoring treatment response. Detailed methodologies for key experimental assays are
provided below.

Fluorescence In Situ Hybridization (FISH) for YES1 Gene
Amplification

This protocol outlines the detection of YES1 gene amplification in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Workflow for YES1 FISH
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Caption: Workflow for detecting YES1 gene amplification using FISH.
Detailed Protocol:

o Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a
graded ethanol series (100%, 95%, 70%; 5 min each) and finally in distilled water.

» Antigen Retrieval: Incubate slides in a heat-induced epitope retrieval solution (e.g., citrate
buffer, pH 6.0) at 95-100°C for 20-30 minutes.

» Enzymatic Digestion: Treat with pepsin or protease solution at 37°C for a duration optimized
for the specific tissue type.
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o Denaturation: Co-denature the probe and target DNA on the slide at 75-80°C for 5-10
minutes.

» Hybridization: Incubate with the YES1-specific FISH probe overnight at 37°C in a humidified
chamber. A commercially available YES1 FISH probe can be used.[13]

» Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound
probe. Typically, this involves washes in a saline-sodium citrate (SSC) buffer at elevated
temperatures.

o Counterstaining: Apply a DNA counterstain, such as DAPI, to visualize the cell nuclei.

e Analysis: Visualize and score the signals using a fluorescence microscope equipped with
appropriate filters. Amplification is determined by an increased ratio of YES1 signals to a
control centromeric probe.

Immunohistochemistry (IHC) for Phospho-YES1 (Tyr426)
and Nuclear YAP1

This protocol describes the detection of phosphorylated YES1 and the subcellular localization
of YAP1 in FFPE tissue sections.

Workflow for Phospho-YES1 and YAP1 IHC

Click to download full resolution via product page
Caption: Workflow for detecting p-YES1 and nuclear YAP1 via IHC.
Detailed Protocol:

o Deparaffinization and Rehydration: As described in the FISH protocol.
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e Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer
(e.g., Tris-EDTA, pH 9.0 for phosphoproteins is often effective).[14]

» Peroxidase and Protein Blocking: Incubate slides with a hydrogen peroxide solution to block
endogenous peroxidase activity, followed by a protein block (e.g., normal goat serum) to
prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
o For Phospho-YESL1 (Tyr426), use a specific antibody recognizing this phosphorylation site.
o For YAP1, use a validated antibody that detects total YAP1.[12]

e Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Visualize the signal using a chromogen such as 3,3'-
Diaminobenzidine (DAB), which produces a brown precipitate.

» Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

e Analysis: Evaluate the staining intensity and subcellular localization (for YAP1) using a
bright-field microscope. Scoring can be performed based on the intensity and percentage of
positive cells.

Signaling Pathway of YES1 and its Inhibition by
CH6953755

The diagram below illustrates the central role of YES1 in promoting cancer cell proliferation and
survival, and how CH6953755 intervenes in this pathway.
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Caption: YES1 signaling pathway and the inhibitory action of CH6953755.
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Conclusion

The development of CH6953755 represents a significant advancement in the targeted therapy
of cancers driven by YES1 amplification. This guide underscores the critical importance of
YES1 gene amplification as a predictive biomarker for CH6953755 efficacy. Furthermore, the
assessment of downstream signaling components, such as phospho-YES1 and nuclear YAP1,
can provide valuable pharmacodynamic and potentially predictive information. The provided
experimental protocols offer a foundation for the standardized assessment of these biomarkers
in a research setting. As clinical development of CH6953755 progresses, the robust and
accurate identification of patients most likely to benefit from this targeted therapy will be
essential for its successful implementation in the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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